Methyl myrtenate
Overview
Description
Methyl myrtenate, also known as methyl 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylate, is an organic compound with the molecular formula C₁₁H₁₆O₂ . It is a bicyclic monoterpene ester derived from myrtenic acid. This compound is notable for its presence in essential oils and its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl myrtenate can be synthesized through the esterification of myrtenic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing myrtenic acid and methanol with a strong acid such as sulfuric acid or hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of myrtenic acid with methanol, followed by purification through distillation .
Chemical Reactions Analysis
Types of Reactions: Methyl myrtenate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form myrtenic acid.
Reduction: Reduction of this compound can yield myrtenol.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Myrtenic acid.
Reduction: Myrtenol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl myrtenate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl myrtenate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Myrtenic Acid: The parent compound of methyl myrtenate, used in similar applications.
Myrtenol: A reduction product of this compound with similar biological activities.
Pinene Derivatives: Compounds like α-pinene and β-pinene, which share structural similarities and biological activities.
Uniqueness: this compound is unique due to its ester functional group, which imparts distinct chemical reactivity and biological properties compared to its parent compound and other similar monoterpenes .
Properties
IUPAC Name |
methyl 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2)7-4-5-8(9(11)6-7)10(12)13-3/h5,7,9H,4,6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIHNNBZGOVTTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30423900 | |
Record name | methyl myrtenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30423900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30649-97-9 | |
Record name | Methyl myrtenate, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030649979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | methyl myrtenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30423900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL MYRTENATE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HOC6PI359B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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